N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide
Description
N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O3/c1-12(22-17(26)24-10-18(11-24)9-19(18,20)21)13-2-6-15(7-3-13)27-8-16(25)23-14-4-5-14/h2-3,6-7,12,14H,4-5,8-11H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVDXKKUSORLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)NC2CC2)NC(=O)N3CC4(C3)CC4(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Difluoro Group: The difluoro group is introduced via a fluorination reaction, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Phenyl and Cyclopropylamino Groups: These groups are typically introduced through nucleophilic substitution reactions, where the phenyl and cyclopropylamino groups are attached to the core structure under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle increased volumes.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential pharmacological properties could make it a candidate for drug development. Researchers might explore its efficacy in treating various diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide: shares similarities with other spirocyclic compounds and fluorinated amides.
Spirocyclic Compounds: These compounds are known for their unique three-dimensional structures, which can impart specific biological activities.
Fluorinated Amides: The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[23]hexane-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
